2-(2-fluorophenoxy)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)acetamide
Description
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-(3-hydroxy-3-thiophen-3-ylpropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO3S/c16-12-3-1-2-4-14(12)20-9-15(19)17-7-5-13(18)11-6-8-21-10-11/h1-4,6,8,10,13,18H,5,7,9H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVOWAZIPUOYRHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NCCC(C2=CSC=C2)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2-Fluorophenoxy)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)acetamide is a compound with significant potential in medicinal chemistry, particularly in the development of therapeutic agents. Its unique structure, characterized by the presence of a fluorophenoxy moiety and a thiophene ring, suggests diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H16FNO3S, with a molecular weight of 309.36 g/mol. The compound features notable functional groups that contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C15H16FNO3S |
| Molecular Weight | 309.36 g/mol |
| IUPAC Name | This compound |
| Purity | Typically ≥ 95% |
Synthesis Methods
The synthesis of this compound can be achieved through various chemical reactions, including acylation and coupling reactions. A general synthetic route involves:
- Formation of the Thiophene Moiety : Utilizing thiophene derivatives in coupling reactions.
- Acylation Reaction : The introduction of the acetamide group via acylation of the hydroxyl group present on the thiophene.
These methods are crucial for producing compounds with high purity and yield, which are essential for biological testing.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing thiophene rings have shown significant cytotoxic effects against various cancer cell lines.
- Case Study : A derivative exhibited an IC50 value of 25.72 ± 3.95 μM against MCF-7 breast cancer cells, demonstrating its potential as a therapeutic agent .
Antimicrobial Activity
Compounds with similar structures have also been evaluated for their antimicrobial properties. The presence of the thiophene ring often enhances activity against a range of microbial species.
- Research Findings : In vitro studies indicated that certain derivatives displayed effective antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the thiophene structure could lead to more potent agents .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Interaction with Enzymes : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial metabolism.
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through various signaling pathways.
Research Findings Summary
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of compounds similar to 2-(2-fluorophenoxy)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)acetamide in targeting cancer cells. For instance, research indicates that modifications in the thiophene and fluorophenyl moieties can enhance the binding affinity to specific cancer-related proteins, such as PD-L1, which plays a crucial role in immune evasion by tumors .
Mechanism of Action
The compound's mechanism of action may involve the inhibition of key enzymes or pathways associated with tumor growth. Computational docking studies have demonstrated that compounds with similar structures can effectively bind to targets like dihydrofolate reductase (DHFR), which is essential for DNA synthesis in rapidly dividing cells . The binding energy and inhibition constants observed suggest a promising therapeutic index for further development.
Antimicrobial Properties
Bacterial Inhibition
Research has shown that derivatives of this compound exhibit significant antibacterial activity against various pathogens. The mechanism often involves interference with bacterial DNA replication and cell wall synthesis, similar to other known antibacterial agents . The molecular docking approaches used to predict interactions with bacterial targets have provided insights into optimizing these compounds for enhanced efficacy.
Materials Science
Polymer Development
The unique chemical structure of this compound allows for its incorporation into polymer matrices, potentially leading to the development of novel materials with specific properties. For instance, its fluorinated components can impart hydrophobic characteristics, making it suitable for applications in coatings or membranes .
Pharmacokinetic Studies
ADMET Properties
Understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of this compound is crucial for its development as a therapeutic agent. Computational models can predict these properties based on structural features, guiding synthetic modifications to improve bioavailability and reduce toxicity .
Data Table: Summary of Applications
Case Study 1: Anticancer Activity
A study investigating the binding affinity of fluorinated thiophene derivatives reported that modifications similar to those found in this compound significantly enhanced interactions with PD-L1. This suggests potential as an immunotherapeutic agent against cancer .
Case Study 2: Antimicrobial Effects
A series of experiments demonstrated that compounds structurally related to this acetamide displayed potent antibacterial activity against resistant strains of bacteria. The mechanism was attributed to disruption of essential cellular processes, making them candidates for further development .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table highlights key structural analogs and their differences:
Key Observations:
Thiophene Positional Isomerism: The target compound’s thiophen-3-yl group differs from analogs with thiophen-2-yl (e.g., ).
Fluorinated vs. Non-Fluorinated Groups: The 2-fluorophenoxy group in the target compound may confer greater metabolic stability compared to methoxyphenyl () or non-fluorinated phenoxy groups, as fluorine’s electronegativity reduces susceptibility to oxidative degradation.
Hydroxypropyl Chain : The hydroxy group in the propyl chain is shared with , suggesting a role in solubility or hydrogen-bond interactions absent in compounds like .
Q & A
Q. What are the optimal synthetic routes for 2-(2-fluorophenoxy)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)acetamide, and how can experimental design minimize trial-and-error approaches?
Methodological Answer: Integrate quantum chemical reaction path searches (e.g., density functional theory, DFT) with statistical Design of Experiments (DOE) to identify critical variables such as solvent polarity, temperature, and catalyst loading. For example, fractional factorial designs can systematically reduce the number of experiments while capturing interaction effects. Computational predictions from quantum mechanics guide initial conditions, while DOE refines them experimentally. This dual approach aligns with ICReDD’s framework for efficient reaction development .
Q. Which advanced spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structure and purity?
Methodological Answer: Employ a combination of:
- High-resolution NMR (e.g., and NMR) to resolve stereochemistry and confirm fluorophenoxy/thiophene substituents.
- LC-MS/MS for purity assessment and detection of trace byproducts.
- X-ray diffraction (XRD) for crystallographic validation of the 3-hydroxypropyl moiety. Cross-validate results with computational predictions (e.g., DFT-calculated NMR chemical shifts). Avoid reliance on unverified commercial databases by prioritizing peer-reviewed analytical protocols .
Advanced Research Questions
Q. How can quantum mechanical calculations and molecular dynamics simulations elucidate the reaction mechanisms involving this compound?
Methodological Answer: Use DFT to map potential energy surfaces for key reactions (e.g., acetamide bond formation). Identify transition states and intermediates, then validate with experimental kinetic data (e.g., via stopped-flow spectroscopy). Molecular dynamics (MD) simulations can model solvation effects and predict solvent-dependent reactivity. ICReDD’s integrated computational-experimental workflow ensures mechanistic insights are iteratively refined using real-world data .
Q. What strategies are recommended for resolving contradictions between computational predictions and experimental data in the synthesis or reactivity of this compound?
Methodological Answer: Implement a feedback loop where discrepancies trigger recalibration of computational models. For example:
- Adjust DFT basis sets or solvent parameters if reaction yields deviate from predictions.
- Use machine learning to reweight computational descriptors based on experimental outliers. This approach, validated by ICReDD, ensures computational models evolve with empirical evidence .
Q. How can structure-activity relationship (SAR) studies be designed using analogs like 2-(4-chlorophenoxy) derivatives to improve pharmacological properties?
Methodological Answer: Synthesize analogs with systematic structural variations (e.g., halogen substitution, hydroxyl group positioning). Assess their bioactivity in enzyme inhibition assays (e.g., kinase or protease targets). Apply quantitative SAR (QSAR) models to correlate descriptors (e.g., logP, polar surface area) with activity. Reference structurally similar compounds (e.g., 2-(4-chlorophenoxy) derivatives) to infer trends in solubility or target binding .
Q. What methodologies address solubility challenges and formulation stability during preclinical development of this acetamide derivative?
Methodological Answer: Optimize solubility via:
- Co-solvent systems (e.g., PEG-400/water mixtures) or cyclodextrin inclusion complexes .
- pH-dependent solubility profiling to identify stable formulation windows. For stability, use accelerated degradation studies (e.g., 40°C/75% RH) monitored by stability-indicating HPLC. Apply DOE to screen excipient combinations and process parameters (e.g., lyophilization cycles), leveraging separation technologies like membrane filtration for impurity removal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
